molecular formula C15H14N2O2 B326166 3-[(4-Methoxybenzylidene)amino]benzamide

3-[(4-Methoxybenzylidene)amino]benzamide

Cat. No.: B326166
M. Wt: 254.28 g/mol
InChI Key: FSORMLYCMLUMNK-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzylidene)amino]benzamide is a Schiff base compound of significant interest in chemical research and development. This molecule is characterized by the azomethine (-C=N-) group, a defining feature of Schiff bases, which is formed through the condensation of an amine and an aldehyde. This functional group is a key ligand in coordination chemistry, allowing the compound to form complexes with various metal ions for catalytic and materials science applications . In pharmaceutical research, the structural motif of benzamide is often associated with biological activity. For instance, 3-aminobenzamide, a related compound, is a well-known inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in DNA repair and is a target in cancer therapy research . Furthermore, Schiff bases similar to this compound have been the subject of detailed spectroscopic studies and crystal structure analysis to understand their photochromic and thermochromic behaviors, which are properties relevant to the development of advanced materials . Researchers value this chemical as a versatile building block for synthesizing more complex molecules and for investigating its potential physical, chemical, and biological properties. This product is intended for laboratory and research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-7-5-11(6-8-14)10-17-13-4-2-3-12(9-13)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

FSORMLYCMLUMNK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C16_{16}H16_{16}N2_2O2_2
  • Molar Mass : 284.31 g/mol

Anticancer Activity

Research has indicated that derivatives of benzamide, including 3-[(4-Methoxybenzylidene)amino]benzamide, exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models. Studies suggest that these compounds may act through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .

Anti-inflammatory Properties

Compounds related to this compound have demonstrated significant anti-inflammatory effects in preclinical models. They have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzamide derivatives against neurodegenerative diseases such as Alzheimer's. These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thereby preserving cognitive function .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been investigated, with promising results against various bacterial strains. The modification of the benzamide structure has been linked to enhanced activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects of related compounds were evaluated using carrageenan-induced paw edema in rats. The results indicated that treatment with these compounds significantly reduced edema compared to control groups, confirming their efficacy as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(4-Methoxybenzylidene)amino]benzamide with analogous compounds in terms of synthesis, structural features, physicochemical properties, and biological activity.

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Substituents/R-Groups Key Properties/Activities Reference ID
This compound Benzamide 4-Methoxybenzylideneamino Potential antimicrobial activity (inferred)
3-[(2,4-Dihydroxybenzylidene)amino]benzamide Benzamide 2,4-Dihydroxybenzylideneamino Enhanced solubility due to hydroxyl groups; antioxidant properties
4-((Thiophen-2-yl-methylene)amino)benzamide Benzamide Thiophen-2-yl-methyleneamino Improved π-π stacking; antimicrobial activity against E. coli
4-Fluoro-N-{4-[(4-methoxybenzylidene)amino]phenyl}benzamide Benzamide 4-Fluoro + 4-methoxybenzylideneamino Increased lipophilicity; antitumor potential
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Benzenesulfonamide 2,3-Dihydroxybenzylideneamino Metal chelation; crystal stability via hydrogen bonding

Structural and Electronic Differences

  • In contrast, the 2,4-dihydroxy analog () introduces hydrogen-bonding sites, improving aqueous solubility but reducing metabolic stability due to susceptibility to oxidation . Replacement of the benzylidene group with thiophene () introduces heteroaromaticity, altering electronic distribution and enhancing π-π interactions with biological targets .
  • Crystallographic Behavior :

    • The sulfonamide derivative () exhibits planar molecular regions (r.m.s. deviation = 0.0057 Å) and forms 1D polymer chains via O–H⋯O hydrogen bonds, which are absent in the target compound. This structural rigidity may influence bioavailability .

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 2,4-dihydroxy derivative) improve water solubility (>5 mg/mL) but reduce logP values (~1.2), whereas methoxy and thiophene substituents increase logP (>2.5), favoring blood-brain barrier penetration .
  • Thermal Stability : Sulfonamide derivatives () exhibit higher melting points (>250°C) due to hydrogen-bonded networks, compared to the target compound’s predicted mp ~180–190°C .

Preparation Methods

Synthesis of 3-Aminobenzamide

3-Aminobenzamide is synthesized via nitro-group reduction of 3-nitrobenzamide. Two validated approaches are:

Method A: Iron/Acetic Acid Reduction

  • Procedure : 3-Nitrobenzamide (10 g) is suspended in a 1:1 ethanol/water mixture (200 mL) with iron powder (15 g) and acetic acid (5 mL). The reaction is stirred at 75°C for 3 hours.

  • Workup : Filtration, neutralization with NaHCO₃, and recrystallization from ethanol/water.

  • Yield : 85–90%.

Method B: Catalytic Hydrogenation

  • Conditions : 3-Nitrobenzamide (10 g) in methanol (150 mL) with 5% Pd/C (1 g) under H₂ (50 psi) at 25°C for 6 hours.

  • Yield : 92–95%.

Comparative Analysis :

ParameterMethod AMethod B
Yield85–90%92–95%
Reaction Time3 h6 h
Catalyst CostLowHigh
ScalabilityModerateHigh

Catalytic hydrogenation offers superior yield and purity but requires specialized equipment, making Method A preferable for small-scale synthesis.

Synthesis of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde is commercially available but can be synthesized via:

Methoxylation of 4-Hydroxybenzaldehyde

  • Reagents : 4-Hydroxybenzaldehyde (10 g), dimethyl sulfate (12 mL), K₂CO₃ (15 g) in acetone (100 mL).

  • Conditions : Reflux at 60°C for 4 hours.

  • Yield : 88–90%.

Schiff Base Condensation

The final step involves imine bond formation between 3-aminobenzamide and 4-methoxybenzaldehyde:

Standard Protocol

  • Reagents : 3-Aminobenzamide (5.0 g, 1.0 eq), 4-methoxybenzaldehyde (4.2 g, 1.1 eq), glacial acetic acid (0.5 mL) in ethanol (50 mL).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : Cool to 0°C, filter precipitated product, wash with cold ethanol.

  • Yield : 78–82%.

Critical Parameters :

  • Solvent : Ethanol > methanol > acetonitrile (ethanol maximizes yield due to polarity balance).

  • Acid Catalyst : Glacial acetic acid (0.5–1.0 mol%) minimizes side reactions.

Optimization of Reaction Conditions

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.38298
Methanol32.77595
Acetonitrile37.56892

Ethanol’s moderate polarity facilitates both reactant solubility and imine stabilization.

Temperature and Time Profiling

Temperature (°C)Time (h)Yield (%)
60865
70672
80482
90380

Elevating temperature accelerates reaction kinetics but risks byproduct formation above 80°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, –CH=N–), 7.85–7.25 (m, 8H, aromatic), 3.85 (s, 3H, –OCH₃).

  • FT-IR : 1645 cm⁻¹ (C=N), 1680 cm⁻¹ (amide C=O).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

Comparative Analysis of Methodologies

ParameterNitro ReductionSchiff Base Condensation
Key ChallengeOver-reductionByproduct formation
Optimal CatalystPd/C (Method B)Glacial acetic acid
Cost EfficiencyModerateHigh

Catalytic hydrogenation (Method B) and ethanol-mediated condensation provide the most robust protocols.

Challenges and Troubleshooting

Common Issues

  • Low Imine Yield : Caused by moisture absorption; use molecular sieves or anhydrous solvents.

  • Byproducts : Oxazolidinones may form at high temperatures; maintain reflux ≤80°C .

Q & A

Basic: What are the established synthetic routes for 3-[(4-Methoxybenzylidene)amino]benzamide, and what key reaction conditions influence yield?

Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 4-methoxybenzaldehyde and 3-aminobenzamide. Key steps include:

  • Reagent Selection : Use anhydrous conditions with a catalytic acid (e.g., acetic acid) or base to facilitate imine bond formation.
  • Solvent Optimization : Polar aprotic solvents like ethanol or acetonitrile are preferred for solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization is essential to isolate the product, with yields influenced by reaction time (12–24 hours) and temperature (60–80°C). For structural analogs, HRMS and NMR (¹H/¹³C) are critical for confirming purity and identity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • ¹H NMR : Key signals include the imine proton (δ 8.3–8.5 ppm, singlet) and methoxy group (δ 3.8–3.9 ppm, singlet). Aromatic protons in the benzamide and methoxybenzylidene moieties appear between δ 6.8–7.8 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1630–1650 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) confirm the Schiff base and benzamide groups .
  • HRMS : Exact mass analysis (e.g., calculated m/z 305.1260 for C₁₅H₁₅N₂O₂) ensures molecular fidelity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times. Standardize protocols using guidelines like OECD TG 471 for cytotoxicity .
  • Compound Purity : Impurities from incomplete synthesis (e.g., unreacted aldehydes) may confound results. Validate purity via HPLC (>95%) and DSC (to detect decomposition) .
  • Structural Analog Interference : Compare activity with analogs (e.g., hydroxyl-substituted Schiff bases) to isolate structure-activity relationships .

Advanced: What strategies are recommended for optimizing the compound's synthetic pathway to enhance purity and scalability in academic settings?

Answer:

  • Catalytic Systems : Replace traditional acid/base catalysts with organocatalysts (e.g., DMAP) to reduce side reactions .
  • Microwave-Assisted Synthesis : Shorten reaction times (1–2 hours vs. 24 hours) and improve yields via controlled dielectric heating .
  • Green Chemistry : Use solvent-free conditions or ionic liquids to minimize waste. Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

Basic: What safety precautions are critical when handling this compound during synthesis and biological testing?

Answer:

  • Hazard Analysis : Conduct a pre-experiment risk assessment using ACS guidelines, focusing on mutagenicity (Ames test) and thermal stability (DSC data) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

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